Bizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

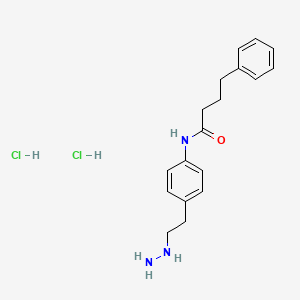

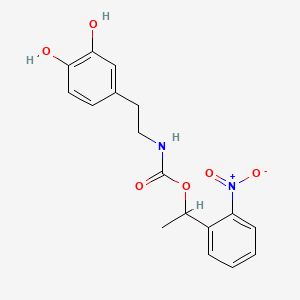

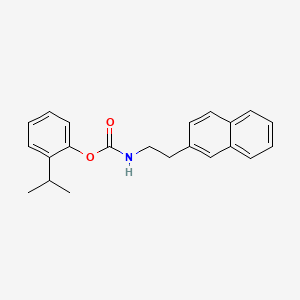

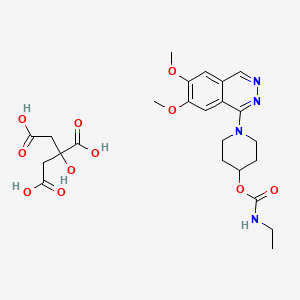

Bizine is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme . It is a phenelzine analogue with a phenyl-butyrylamide appendage . It can modulate bulk histone methylation in cancer cells and shows neuroprotective effects .

Synthesis Analysis

Bizine is a novel phenelzine analogue . It was found to be a potent in vitro LSD1 inhibitor and was selective against monoamine oxidases A/B and LSD2, the LSD1 homologue .Molecular Structure Analysis

The molecular formula of Bizine is C18H23N3O . The molecular weight is 297.39 . The formal name is N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide .Chemical Reactions Analysis

Bizine has been shown to induce bulk histone H3 lysine 4 dimethylation in LNCaP cancer cells . It can oxidatively cleave methyl groups from monomethyl and dimethyl Lys4 of histone H3 .Physical And Chemical Properties Analysis

Bizine is a crystalline solid . It has a solubility of ≤25mg/ml in DMSO and 20mg/ml in dimethyl formamide .Scientific Research Applications

Impact on Driving Performance

Bizine, also known as Bilastine, is a second-generation H1 antagonist. Research has shown that Bilastine does not impair driving performance, making it a safer option in traffic compared to other antihistamines like Hydroxyzine. A study confirmed that Bilastine, even in doses up to 40 mg, does not affect the standard deviation of lateral position (SDLP), a measure of weaving, thus not impairing driving ability (Conen et al., 2011).

Cognitive Performance at High Altitudes

Another research focus is on the effects of Bizine on cognitive performance at high altitudes, a concern for pilots and personnel in safety-sensitive jobs. A study demonstrated that a single dose of Bilastine (20 mg) does not impair sleepiness levels, vigilance, or complex task performance up to 6 hours post-dose at a cabin altitude of 8000 ft. This suggests that Bilastine may not affect flying performance, offering a safe therapeutic alternative for individuals suffering from allergic rhinitis or urticaria while performing high-altitude tasks (Valk et al., 2016).

properties

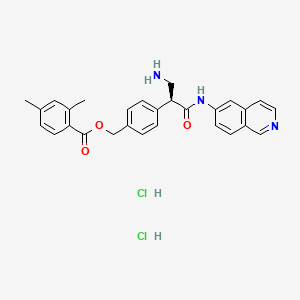

IUPAC Name |

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAMIWJQSFQIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride | |

Q & A

Q1: How does Bizine interact with LSD1 and what are the downstream effects of this interaction?

A1: Bizine functions as a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1) [, ]. It achieves this by directly targeting the enzyme's active site, similar to how the monoamine oxidase inhibitor phenelzine does, but with enhanced selectivity for LSD1 over monoamine oxidases A/B and LSD2 []. This inhibition prevents LSD1 from removing methyl groups from histone H3 (specifically H3K4Me1 and H3K4Me2), ultimately leading to increased histone methylation []. This modulation of histone methylation can influence gene expression and impact cellular processes, such as proliferation, in cancer cells [].

Q2: What is known about the structure-activity relationship (SAR) of Bizine? How do structural modifications affect its activity and selectivity?

A2: Bizine is a derivative of the monoamine oxidase inhibitor phenelzine, designed with a phenyl-butyrylamide appendage []. This structural modification is crucial for its enhanced selectivity towards LSD1 compared to other monoamine oxidases and the related enzyme LSD2 []. Although the precise SAR details haven't been extensively elaborated upon in the provided abstracts, it's clear that the phenyl-butyrylamide group plays a significant role in dictating Bizine's target specificity and potency. Further research exploring modifications to this appendage and other parts of the Bizine molecule could provide valuable insights into optimizing its pharmacological properties for therapeutic applications.

Q3: What evidence suggests potential therapeutic applications for Bizine, and what are the limitations of the current research?

A3: Bizine's ability to inhibit LSD1 and modulate histone methylation makes it a promising candidate for various therapeutic applications, particularly in cancer [, ]. Studies have shown that Bizine treatment reduces the proliferation rate of cancer cells (LNCaP and H460) in vitro and exhibits additive to synergistic effects when combined with certain HDAC inhibitors []. Additionally, Bizine has demonstrated neuroprotective effects against oxidative stress in neurons, suggesting potential applications in neurodegenerative diseases [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)